molecular formula C16H21N5O B2816690 N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide CAS No. 2418674-47-0

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

Katalognummer B2816690
CAS-Nummer: 2418674-47-0
Molekulargewicht: 299.378
InChI-Schlüssel: WEIWFQZKAJKLFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide, also known as CPP-115, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity.

Wirkmechanismus

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to have a selective effect on GABA aminotransferase, meaning that it does not affect other enzymes in the brain.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to reduce anxiety-like behavior in animal models and decrease drug-seeking behavior in rats trained to self-administer cocaine. N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has also been shown to have a selective effect on GABA aminotransferase, meaning that it does not affect other enzymes in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise manipulation of GABA levels in the brain, which can be useful in studying various neurological disorders. However, one limitation of using N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide. One area of interest is its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects of N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide on the brain and its potential side effects. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide could lead to increased availability of the compound for use in experiments.
In conclusion, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. Its potency and selectivity for GABA aminotransferase make it a useful tool for studying various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesemethoden

The synthesis of N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 4-(2-pyridyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then treated with 3-chloropropanoyl chloride to obtain N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide. The yield of this reaction is typically around 40%.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizures. N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has also been shown to reduce anxiety-like behavior in animal models and decrease drug-seeking behavior in rats trained to self-administer cocaine.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c17-13-16(5-6-16)19-15(22)4-8-20-9-11-21(12-10-20)14-3-1-2-7-18-14/h1-3,7H,4-6,8-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIWFQZKAJKLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.